1-(4-Methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate
Description
1-(4-Methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, a pyrrolidinyl ring, and a dimethylaminobenzylidene hydrazinecarbimidothioate moiety. Its intricate molecular architecture makes it an interesting subject for synthetic chemistry, reaction analysis, and application in diverse scientific domains.
Properties
Molecular Formula |
C21H23N5O3S |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]carbamimidothioate |
InChI |
InChI=1S/C21H23N5O3S/c1-25(2)15-6-4-14(5-7-15)13-23-24-21(22)30-18-12-19(27)26(20(18)28)16-8-10-17(29-3)11-9-16/h4-11,13,18H,12H2,1-3H3,(H2,22,24)/b23-13+ |
InChI Key |
NHDFFRKHODCVLU-YDZHTSKRSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N=C(/N)\SC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN=C(N)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrrolidinyl ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the hydrazinecarbimidothioate moiety: This can be synthesized by reacting hydrazine derivatives with carbimidothioate precursors.
Coupling of the dimethylaminobenzylidene group: This step typically involves condensation reactions under acidic or basic conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may have potential therapeutic applications, including as a lead compound for drug development.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate can be compared with similar compounds such as:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group and dimethylamino moiety but differs in its overall structure and functional groups.
2-Methoxy-5-((phenylamino)methyl)phenol: This compound also features a methoxyphenyl group but has different substituents and functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
